Cas no 1461709-09-0 (tert-butyl 2-(4-cyanophenoxy)propanoate)

tert-butyl 2-(4-cyanophenoxy)propanoate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 2-(4-cyanophenoxy)propanoate
-
- Inchi: 1S/C14H17NO3/c1-10(13(16)18-14(2,3)4)17-12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3
- InChI Key: SLTDWQQYIYFZLF-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)C(OC1=CC=C(C#N)C=C1)C
tert-butyl 2-(4-cyanophenoxy)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B871815-100mg |
tert-butyl 2-(4-cyanophenoxy)propanoate |
1461709-09-0 | 100mg |
$ 250.00 | 2022-06-06 | ||
Enamine | EN300-133317-2.5g |
tert-butyl 2-(4-cyanophenoxy)propanoate |
1461709-09-0 | 95% | 2.5g |
$1258.0 | 2023-02-15 | |
Enamine | EN300-133317-1.0g |
tert-butyl 2-(4-cyanophenoxy)propanoate |
1461709-09-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
1PlusChem | 1P01A71T-250mg |
tert-butyl 2-(4-cyanophenoxy)propanoate |
1461709-09-0 | 95% | 250mg |
$445.00 | 2025-03-04 | |
1PlusChem | 1P01A71T-500mg |
tert-butyl 2-(4-cyanophenoxy)propanoate |
1461709-09-0 | 95% | 500mg |
$675.00 | 2025-03-04 | |
A2B Chem LLC | AV54513-2.5g |
tert-Butyl 2-(4-cyanophenoxy)propanoate |
1461709-09-0 | 95% | 2.5g |
$1362.00 | 2024-04-20 | |
A2B Chem LLC | AV54513-250mg |
tert-Butyl 2-(4-cyanophenoxy)propanoate |
1461709-09-0 | 95% | 250mg |
$367.00 | 2024-04-20 | |
1PlusChem | 1P01A71T-2.5g |
tert-butyl 2-(4-cyanophenoxy)propanoate |
1461709-09-0 | 95% | 2.5g |
$1620.00 | 2024-06-20 | |
1PlusChem | 1P01A71T-5g |
tert-butyl 2-(4-cyanophenoxy)propanoate |
1461709-09-0 | 95% | 5g |
$2364.00 | 2023-12-21 | |
Aaron | AR01A7A5-250mg |
tert-butyl 2-(4-cyanophenoxy)propanoate |
1461709-09-0 | 95% | 250mg |
$459.00 | 2025-02-09 |
tert-butyl 2-(4-cyanophenoxy)propanoate Related Literature
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on tert-butyl 2-(4-cyanophenoxy)propanoate
Professional Introduction to Tert-butyl 2-(4-cyanophenoxy)propanoate (CAS No. 1461709-09-0)
Tert-butyl 2-(4-cyanophenoxy)propanoate, with the chemical formula C13H17NO3, is a compound that has garnered significant attention in the field of pharmaceutical research and development due to its unique structural properties and potential biological activities. This compound, identified by its CAS number CAS NO. 1461709-09-0, belongs to a class of molecules that exhibit promising characteristics for further exploration in medicinal chemistry. The presence of both a tert-butyl group and a cyanophenyl moiety in its structure imparts distinct physicochemical properties that make it a valuable candidate for various applications.
The structure of tert-butyl 2-(4-cyanophenoxy)propanoate features a central propanoate ester linkage connecting a tert-butyl group to a phenoxy ring substituted with a cyano group at the para position. This arrangement not only contributes to the compound's solubility and stability but also influences its interactions with biological targets. The cyano group and the phenoxy moiety are particularly noteworthy, as they are known to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding affinity in drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing cyanophenyl groups. These derivatives have shown promise in various preclinical studies as modulators of enzyme activity and receptor binding. For instance, studies have indicated that cyanophenoxylated compounds can exhibit inhibitory effects on certain kinases and transcription factors, which are key targets in the treatment of inflammatory diseases and cancer. The tert-butyl 2-(4-cyanophenoxy)propanoate molecule, with its optimized substitution pattern, is being investigated for its potential to interfere with these pathways.
One of the most compelling aspects of tert-butyl 2-(4-cyanophenoxy)propanoate is its synthetic accessibility. The compound can be readily prepared through well-established esterification reactions, making it an attractive scaffold for further derivatization. Researchers have leveraged this flexibility to generate libraries of analogs, each designed to fine-tune specific pharmacokinetic and pharmacodynamic properties. The tert-butyl group, in particular, serves as an effective protecting group for hydroxyl or carboxylic acid functionalities, allowing for selective modifications without compromising the integrity of the core structure.
The biological activity of tert-butyl 2-(4-cyanophenoxy)propanoate has been evaluated in several in vitro assays. Preliminary findings suggest that it possesses moderate affinity for certain protein targets, including enzymes involved in metabolic pathways and signaling cascades relevant to neurological disorders. While these results are promising, further investigation is needed to fully elucidate its mechanism of action and therapeutic potential. The compound's ability to cross the blood-brain barrier is also under scrutiny, as this property would be crucial for treating central nervous system (CNS) conditions.
Advances in computational chemistry have enabled more efficient screening processes for identifying lead compounds like tert-butyl 2-(4-cyanophenoxy)propanoate. Molecular docking simulations have been employed to predict binding interactions between this compound and various biological targets, providing insights into its potential mode of action. These simulations have helped guide experimental efforts by highlighting key residues on the target proteins that could be optimized for better binding affinity. Additionally, virtual screening has identified novel derivatives with enhanced activity profiles.
The pharmacokinetic profile of tert-butyl 2-(4-cyanophenoxy)propanoate is another area of active research. Studies have begun to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties in animal models. Early data indicate that the compound exhibits reasonable bioavailability and moderate metabolic stability, suggesting its suitability for further development into a drug candidate. However, challenges such as potential liver toxicity or interactions with other drugs remain areas requiring careful consideration.
In conclusion, tert-butyl 2-(4-cyanophenoxy)propanoate (CAS NO. 1461709-09-0) represents a promising entity in pharmaceutical research due to its unique structural features and demonstrated biological activity. Its combination of a tert-butyl group, a cyanophenoxylated moiety, and an ester linkage makes it a versatile scaffold for drug discovery efforts. As research continues to uncover new therapeutic applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of novel treatments across multiple therapeutic areas.
1461709-09-0 (tert-butyl 2-(4-cyanophenoxy)propanoate) Related Products
- 1573548-12-5(4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide hydrochloride)
- 2411274-59-2(N-1-(3-cyanophenyl)-2,2,2-trifluoroethylbut-2-ynamide)
- 91761-20-5(2-(3-aminophenyl)-1lambda6,2-thiazinane-1,1-dione)
- 2229081-60-9(2-(3-trifluoromethanesulfonylphenyl)ethan-1-ol)
- 1036396-59-4(2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid)
- 2172578-28-6(ethyl 3,3-difluoro-1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate)
- 1251641-34-5(1-(furan-2-yl)methyl-3-(2-methoxyethyl)-1-(thiophen-3-yl)methylurea)
- 2228171-07-9(2-bromo-1-(2-fluoro-4-methylphenyl)ethan-1-ol)
- 2096334-87-9(5-(2-Methoxyphenyl)furan-2-boronic acid)
- 1534028-33-5(1-1-(3,5-dimethylphenyl)cyclopropylethan-1-amine)


